![molecular formula C19H25N7O B10981621 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981621.png)
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a triazole ring, and a pyrazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core, the introduction of the triazole ring, and the attachment of the cyclopentyl and methylpropyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the pyrazolopyridine core.
Nucleophilic substitution: to introduce the triazole ring.
Alkylation reactions: to attach the cyclopentyl and methylpropyl groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites such as the triazole ring or the pyrazolopyridine core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound’s interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Other pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Triazole-containing compounds: The presence of the triazole ring is a common feature in many biologically active molecules, and comparing these compounds can highlight the unique properties of the target compound.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Biological Activity
1-Cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, with CAS Number 1574336-00-7, is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₂₅N₇O
- Molecular Weight : 367.4 g/mol
- Structure : The structure includes a pyrazolo-pyridine core linked to a triazole ring and a cyclopentyl group, which may influence its biological properties.
Research indicates that compounds similar to this compound often act through inhibition of specific enzymes or pathways. Notably, studies on related pyrazolo compounds have demonstrated their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation.
Xanthine Oxidase Inhibition
A study highlighted that certain pyrazolo derivatives exhibit significant xanthine oxidase inhibitory activity with IC₅₀ values in the low micromolar range. For instance, similar compounds showed IC₅₀ values ranging from 0.084 μM to 0.36 μM depending on structural modifications such as the presence of cyclopentyl or other substituents .
Biological Activity Profiles
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research has shown that triazole-containing compounds often exhibit antimicrobial properties. In vitro studies demonstrated that derivatives of pyrazolo compounds possess antifungal and antibacterial activities against various pathogens. The presence of functional groups such as cyano and amide significantly enhances these activities.
Compound | Activity Type | IC₅₀ Value (μM) |
---|---|---|
Compound A | Xanthine Oxidase Inhibitor | 0.084 |
Compound B | Antifungal (Fusarium oxysporum) | 6 - 9 |
Compound C | Antibacterial | Not specified |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may have therapeutic implications for inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Xanthine Oxidase Inhibition : A series of pyrazolo derivatives were synthesized and evaluated for their XO inhibitory activity. The most potent inhibitors had structural features similar to those found in this compound .
- Antimicrobial Activity Assessment : In a comparative study on antimicrobial activities of triazole derivatives, several compounds exhibited over 80% inhibition against fungal strains with EC₅₀ values indicative of strong antifungal potential .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:
- Cyclopentyl Group : Enhances potency against XO.
- Triazole and Pyrazole Moieties : Critical for antimicrobial activity.
Modifications to these groups can lead to variations in efficacy and selectivity against target enzymes or pathogens.
Q & A
Basic Research Questions
Q. What are the key synthetic intermediates and reaction conditions for synthesizing 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine derivatives. For example, intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile (from analogous compounds) are functionalized via cyclization and coupling reactions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-b]pyridine core using cyclopentyl and methyl groups under reflux with catalysts like Pd(PPh₃)₄ .
- Step 2 : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent side reactions .
- Step 3 : Final carboxamide coupling using EDCI/HOBt or similar activating agents .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopentyl/triazole integration .
- LC-MS : High-resolution mass spectrometry to confirm molecular weight and purity (>95%) .
- X-ray Crystallography : For unambiguous structural determination, as seen in analogous pyrazolo-pyridine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazole-substituted pyrazolo[3,4-b]pyridine core, given steric hindrance from the cyclopentyl group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) or copper(I) iodide for triazole coupling efficiency .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
- Example Data :
Catalyst | Solvent | Yield (%) |
---|---|---|
Pd(PPh₃)₄ | DMF | 62 |
CuI | DMSO | 48 |
Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?
- Methodological Answer :
- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., bacterial vs. mammalian cell lines) .
- Selectivity Index (SI) : Calculate SI = IC₅₀ (host cells)/IC₅₀ (target cells) to differentiate cytotoxic vs. therapeutic effects .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the cyclopentyl group (e.g., cyclohexyl, isopropyl) to assess steric effects .
- Triazole Substitutions : Replace 2-methylpropyl with electron-withdrawing groups (e.g., CF₃) to study electronic impacts on binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or microbial enzymes) .
Q. Experimental Design Considerations
Q. How should control groups be structured in in vitro antimicrobial assays for this compound?
- Methodological Answer :
- Positive Controls : Use established drugs (e.g., streptomycin for bacteria, clotrimazole for fungi) at clinically relevant concentrations .
- Negative Controls : Include solvent-only (e.g., DMSO) and untreated cell groups to rule out solvent toxicity .
- Replicates : Perform triplicate experiments with blinded scoring to minimize bias .
Q. What embedded experimental design is appropriate for combined quantitative (e.g., IC₅₀) and qualitative (e.g., mechanism of action) studies?
- Methodological Answer :
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H25N7O/c1-11(2)8-16-22-19(25-24-16)23-18(27)14-9-12(3)21-17-15(14)10-20-26(17)13-6-4-5-7-13/h9-11,13H,4-8H2,1-3H3,(H2,22,23,24,25,27) |
InChI Key |
ATHSHFPMLJGZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4=NNC(=N4)CC(C)C |
Origin of Product |
United States |
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